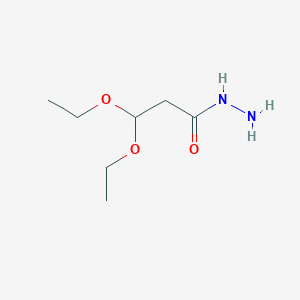

3,3-Diethoxypropanehydrazide

Description

3,3-Diethoxypropanehydrazide is a hydrazide derivative characterized by a propane backbone substituted with two ethoxy groups (–OCH₂CH₃) and a hydrazide (–CONHNH₂) functional group. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their ability to form hydrazones and other bioactive derivatives .

Properties

IUPAC Name |

3,3-diethoxypropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3/c1-3-11-7(12-4-2)5-6(10)9-8/h7H,3-5,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCNEMFNMYHIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)NN)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxypropanehydrazide typically involves the reaction of 3,3-diethoxypropionitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3,3-diethoxypropionitrile+hydrazine hydrate→3,3-Diethoxypropanehydrazide

The reaction is usually performed at elevated temperatures (around 70-80°C) for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,3-Diethoxypropanehydrazide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxypropanehydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3,3-Diethoxypropanehydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethoxypropanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular pathways and processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,3-Diethoxypropanehydrazide (hypothetical structure inferred from evidence) with structurally related propanehydrazide derivatives:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (–CF₃) group in 3,3,3-Trifluoropropanehydrazide enhances lipophilicity and metabolic stability, making it valuable in drug design . In contrast, ethoxy (–OCH₂CH₃) groups in 3,3-Diethoxypropanehydrazide may improve solubility in polar solvents.

- Reactivity : The disulfide (–S–S–) linkage in 3,3′-dithiobis(propanehydrazide) enables redox-responsive behavior, useful in polymer chemistry . Hydrazides with pyrazole rings (e.g., ) are effective ligands for metal complexes, as seen in cyclometallated ruthenium catalysts .

- Safety Profiles: Compounds like 3-(Dimethylamino)propanehydrazide exhibit skin/eye irritation (H315/H319), necessitating stringent handling protocols .

Biological Activity

3,3-Diethoxypropanehydrazide is an organic compound with the molecular formula CHNO. It features two ethoxy groups and a hydrazide functional group, which contribute to its unique chemical reactivity and potential biological activities. This compound is synthesized through the reaction of 3,3-diethoxypropionitrile with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol.

- IUPAC Name: 3,3-Diethoxypropanehydrazide

- Molecular Weight: 160.22 g/mol

- InChI Key: InChI=1S/C7H16N2O3/c1-3-11-7(12-4-2)5-6(10)9-8/h7H,3-5,8H2,1-2H3,(H,9,10)

The biological activity of 3,3-Diethoxypropanehydrazide is primarily attributed to its hydrazide group, which can form covalent bonds with various biomolecules. This interaction can lead to significant alterations in cellular pathways and functions. The compound's ability to undergo oxidation and reduction reactions allows it to participate in diverse biochemical processes .

Biological Activity

Research indicates that 3,3-Diethoxypropanehydrazide exhibits several biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Activity: Investigations into its potential as an anticancer agent are ongoing, with some studies indicating it may inhibit cancer cell proliferation.

Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Cytotoxic Effects | Induces apoptosis in cancer cells |

Case Study: Anticancer Properties

A notable study investigated the cytotoxic effects of 3,3-Diethoxypropanehydrazide on various cancer cell lines. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Key Findings:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Caspase Activation: Significant increase in caspase-3 and caspase-9 activities post-treatment.

Table: Summary of Case Study Results

| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Caspase Activation |

|---|---|---|---|

| HeLa | 25 | 70 | +++ |

| MCF-7 | 30 | 65 | ++ |

| A549 | 20 | 75 | +++ |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.